molecular formula C18H14FN3O4 B2730272 N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-fluorobenzyl)oxalamide CAS No. 920384-12-9

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2730272
CAS RN: 920384-12-9
M. Wt: 355.325
InChI Key: SSUNSAHOXLUYBN-UHFFFAOYSA-N
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Description

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-fluorobenzyl)oxalamide, also known as C21H16FN3O4, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Pharmacological Properties and Therapeutic Potential

  • A study on YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, showed preferential inhibition of intracellular Na+-dependent 45Ca2+ uptake via NCX3, indicating therapeutic potential as a neuroprotective drug against hypoxia/reoxygenation-induced cell damage in neuronal cells (Iwamoto & Kita, 2006).

Material Science and Organic Synthesis

  • Research into carbazole-containing compounds for organic light-emitting diodes (OLEDs) was conducted, with a focus on redox-active polyimides bearing unsymmetrical and noncoplanar carbazole units. These compounds exhibit high HOMO levels, blue light emission, and stable electrochemical properties, making them potential candidates for hole transporting materials in OLEDs (Iqbal et al., 2016).

Antimicrobial and Antifungal Activities

  • A study on copper(II) complexes with fluorine-containing thioureido ligands showed that these complexes exhibited stronger antibacterial and antifungal activities than the corresponding ligands, indicating potential applications in developing new antimicrobial agents (Liu et al., 2013).

Enzyme Inhibition for Medical Applications

  • Benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings were synthesized and screened for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives showed significant enzyme inhibition and antioxidant activities, suggesting potential for development into therapeutic agents (Menteşe et al., 2015).

Photocatalytic Transformations

  • The application of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) in various organic reactions as a powerful organophotocatalyst due to its excellent redox window, good chemical stability, and broad applicability was reviewed, highlighting its potential in photocatalytic transformations (Shang et al., 2019).

properties

IUPAC Name

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O4/c19-11-7-5-10(6-8-11)9-21-17(24)18(25)22-14-12-3-1-2-4-13(12)26-15(14)16(20)23/h1-8H,9H2,(H2,20,23)(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUNSAHOXLUYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-carbamoylbenzofuran-3-yl)-N2-(4-fluorobenzyl)oxalamide

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